molecular formula C12H9F B1198766 4-Fluorobiphenyl CAS No. 324-74-3

4-Fluorobiphenyl

Cat. No. B1198766
CAS RN: 324-74-3
M. Wt: 172.2 g/mol
InChI Key: RUYZJEIKQYLEGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobiphenyl involves several methods, including cross-coupling reactions and diazotization processes. Lang et al. developed a practical synthesis via a cross-coupling reaction of 2-fluoro-4-bromobiphenyl in good yield, highlighting the challenges and solutions in the synthesis of such compounds due to the costs and toxicities of reagents like palladium and phenylboronic acid (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Fluorobiphenyl has been determined using techniques like electron diffraction and X-ray crystallography, revealing detailed structural parameters such as bond lengths, angles, and torsion angles. These studies provide insights into the planarity and torsional angles between the phenyl rings, which are crucial for understanding the compound's physical and chemical properties (Zeitz et al., 1977).

Chemical Reactions and Properties

4-Fluorobiphenyl participates in various chemical reactions, including electropolymerization, and serves as a precursor for the synthesis of complex molecules. The electropolymerization mechanism and its applications in creating materials with specific electronic and optical properties have been supported by DFT calculations, showcasing its versatility in material science (Topal et al., 2021).

Physical Properties Analysis

The physical properties of 4-Fluorobiphenyl, including its phase behavior, melting points, and transition temperatures, have been extensively studied. The influence of fluorination on the physical properties of biphenyl derivatives, such as their mesomorphic behavior and liquid crystal phases, has been documented, providing valuable information for the design of liquid crystal displays and other applications (Walz et al., 1987).

Chemical Properties Analysis

The chemical properties of 4-Fluorobiphenyl, including its reactivity and interactions with other molecules, are influenced by the presence of the fluorine atom. Studies on its vibrational properties, molecular docking, and quantum chemical analysis have shed light on its stability, charge transfer, and potential applications in molecular electronics and pharmacology (Mary et al., 2015).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biotechnology .

Summary of the Application

4-Fluorobiphenyl is used in the study of the biodegradation and biotransformation of organofluorine compounds. Organofluorine compounds are increasingly used in agriculture, human and veterinary medicine, and industry, raising concerns about their fate in the environment .

Methods of Application or Experimental Procedures

The bacterial metabolism of fluorobiphenyl has been investigated in Pseudomonas pseudoalcaligenes KF707, a known degrader of chlorobiphenyl. This bacterium degrades 2- and 4-fluorobiphenyl to the corresponding fluorobenzoates .

Results or Outcomes

The study found that microorganisms can degrade organofluorine compounds, either via specific enzymatic hydrolysis of the C–F bond, or through transformation by catabolic enzymes with broad substrate specificities .

Biotransformation of Fluorobiphenyl by Cunninghamella elegans

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

4-Fluorobiphenyl is used in the study of the biotransformation of fluorobiphenyl by the fungus Cunninghamella elegans .

Methods of Application or Experimental Procedures

The fungus Cunninghamella elegans is used to degrade 4-fluorobiphenyl into a variety of more polar metabolites .

Results or Outcomes

The study found that 99.7% of 4-fluorobiphenyl was degraded to a variety of more polar metabolites by C. elegans over 5 days .

Chemical Analysis

Specific Scientific Field

This application falls under the field of Chemical Analysis .

Summary of the Application

4-Fluorobiphenyl is used in chemical analysis to understand its properties and behavior .

Methods of Application or Experimental Procedures

The properties of 4-Fluorobiphenyl are analyzed using various chemical analysis techniques .

Results or Outcomes

The study provides detailed information about the properties of 4-Fluorobiphenyl, including its molecular weight, structure, and other related data .

Biotransformation of Fluorobiphenyl by Tylospora fibrilosa

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

4-Fluorobiphenyl is used in the study of the biotransformation of fluorobiphenyl by the ectomycorrhizal fungus, Tylospora fibrilosa .

Methods of Application or Experimental Procedures

The fungus Tylospora fibrilosa is used to degrade 4-fluorobiphenyl into a variety of more polar metabolites .

Results or Outcomes

The study found that 4-fluorobiphenyl is transformed by Tylospora fibrilosa, yielding 3- and 4-hydroxylated 4-fluorobiphenyl in addition to four other uncharacterised compounds .

Degradation of Fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

4-Fluorobiphenyl is used in the study of the degradation of fluorobiphenyl by the bacterium Pseudomonas pseudoalcaligenes KF707 .

Methods of Application or Experimental Procedures

The bacterium Pseudomonas pseudoalcaligenes KF707 is used to degrade 2- and 4-fluorobiphenyl .

Results or Outcomes

The study found that growth on 4-fluorobiphenyl yielded 4-fluorobenzoate .

properties

IUPAC Name

1-fluoro-4-phenylbenzene
Source PubChem
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InChI

InChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RUYZJEIKQYLEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00186111
Record name 4-Fluorobiphenyl
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Molecular Weight

172.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White or light brown crystalline solid; [Alfa Aesar MSDS]
Record name 4-Fluorobiphenyl
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Vapor Pressure

0.00901 [mmHg]
Record name 4-Fluorobiphenyl
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Product Name

4-Fluorobiphenyl

CAS RN

324-74-3
Record name 4-Fluorobiphenyl
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Record name 4-FLUOROBIPHENYL
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Synthesis routes and methods I

Procedure details

To NaOH (480 mg, 12.0 mmol, 1.20 equiv) in MeOH (20 mL) at 23° C. was added 4-biphenylboronic acid (1.98 g, 10.0 mmol, 1.00 equiv). After stirring for 15 min at 23° C., the reaction mixture was cooled to 0° C. and was added to AgOTf (7.71 g, 30.0 mmol, 3.00 equiv). After stirring for 30 min at 0° C., the solvent was removed under reduced pressure at 0° C. and the residual MeOH was completely removed by co-evaporation with acetone (20 mL×2). To the residue was added acetone (50 mL), MS3 Å (5.0 g), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate) (1) (3.72 g, 10.5 mmol, 1.05 equiv) and the reaction mixture was stirred for 30 min and concentrated in vacuo. The residue was dissolved in CH2Cl2 and filtered through a plug of Celite. After the removal of CH2Cl2, to the residue was added H2O (30 mL) and Et2O (30 mL) and the phases were separated. The aqueous phase was extracted with Et2O (2×20 mL). The combined organic phases are washed with brine (30 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes to afford 1.62 g of 4-fluorobiphenyl as a colorless solid (94% yield).
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate)
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
7.71 g
Type
catalyst
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

From 4-fluoro-bromobenzene and phenyl boronic acid, yield 93%; mp 73-75° C. (lit.,9 73-75° C.); IR: 1599, 1519, 1487 and 1196; 1H NMR (400 MHz; CDCl3): 7.56-7.53 (4H, m), 7.43 (2H, d, J 7.8), 7.34 (1H, t, J 8) and 7.15-7.1 (2H, m); rr/z (EI) 172 (70%, M+), 119 (30) and 69 (100) (Found: M+, 172.068. C12H9F requires M, 172.068).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods III

Procedure details

A solution of sodium carbonate (3.3 g, 0.031 mol) in demineralized water (25 mL) is added to a solution containing 4-fluorobromobenzene (4.55 g, 0.026 mol), phenylboronic acid (3.3 g, 0.027 mol), Pd (II) acetate (18 mg) and triphenylphosphine (65 mg) in n-propanol (50 mL). The reaction mixture is stirred at 80-90° C. for 1 hour. It is allowed to cool back to room temperature. Demineralized water (100 mL) is added and the aqueous layer is extracted with ethyl acetate (200 mL). The organic layer is concentrated and the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 10:90) to furnish 4-fluorobiphenyl.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
909
Citations
WB Gleason, M Brostrom, MC Etter… - … Section C: Crystal …, 1991 - scripts.iucr.org
… 4-Bromo-4'-fluorobiphenyl was obtained from PCR Research Chemicals and suitable crystals were obtained by slow evaporation of an ethanol solution. A crystal of approximate dimen- …
Number of citations: 6 scripts.iucr.org
NA Green, AA Meharg, C Till, J Troke… - Applied and …, 1999 - Am Soc Microbiol
… We confirmed that 4′-hydroxy-4-fluorobiphenyl (4OH) and 3′-hydroxy-4-fluorobiphenyl (… Peak G1 (RT, 5.7 min) in the GC-MS profile was shown to be monohydroxy-4-fluorobiphenyl …
Number of citations: 43 journals.asm.org
JG Bundy, EM Lenz, D Osborn, JM Weeks, JC Lindon… - Xenobiotica, 2002 - Taylor & Francis
… xenobiotic compounds, 4-fluoroaniline and 4-fluorobiphenyl, to determine which metabolites were … Despite uptake, no metabolism of 4-fluorobiphenyl was observed at any stage, which …
Number of citations: 36 www.tandfonline.com
WB Gleason, M Brostrom, MC Etter… - … Section C: Crystal …, 1991 - scripts.iucr.org
… The twist angle observed in 4-cyano-4'- fluorobiphenyl [30-28 (9)] is also significantly smaller than that found in the iodo and bromo derivatives. The structure of another related material, …
Number of citations: 2 scripts.iucr.org
NA Green, AA Meharg, C Till, J Troke, JK Nicholson - Chemosphere, 1999 - Elsevier
… 4-fluorobiphenyl in the solvent extractable portion of the soil as determined by 19F NMR spectroscopy: -BP ~, +BP II. Insert represents the difference plot for amount of 4-fluorobiphenyl …
Number of citations: 15 www.sciencedirect.com
E Kriek, GM Hengeveld - Chemico-Biological Interactions, 1978 - Elsevier
… The new compounds 3-methylmercapto-4oacetylamino-4'-fluorobiphenyl and N-(deoxyguanosin-8-yl)-4-acetylamino-4'-fluorobiphenyl have been characterized by means of their NMR …
Number of citations: 39 www.sciencedirect.com
A Almenningen, O Bastlansen, S Gundersen… - Journal of molecular …, 1985 - Elsevier
Gas-phase electron diffraction structures of the four title compounds have been determined. The structure parameters were found to be: 4-Fluorobiphenyl: r(CF) = 1.365(4), r(CC) ave …
Number of citations: 43 www.sciencedirect.com
MD Reuber - GANN Japanese Journal of Cancer Research, 1974 - jstage.jst.go.jp
MATERIALS AND METHODS Inbred Buffalo male and female rats were obtained at 4 weeks of age and kept until they were 12 weeks old. They were divided by sex into experimental …
Number of citations: 20 www.jstage.jst.go.jp
K Stromberg, MD Reuber - Journal of the National Cancer …, 1970 - academic.oup.com
Inbred Buffalo male and female rats, 4, 12, 24, and 52 weeks old, ingested 0.04% N-4-(4′-fluorobiphenyl)acetamide in a semisynthetic diet for 36 weeks. Animals were killed 12 weeks …
Number of citations: 19 academic.oup.com
MD Reuber - Journal of the National Cancer Institute, 1975 - academic.oup.com
Inbred Buffalo male and female rats 4, 12, 24, and 52 weeks of age ingested 0.04% N-4-(4'-fluorobiphenyl) acetamide in a semisynthetic diet for 36 weeks. Animals were killed 12 …
Number of citations: 23 academic.oup.com

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